GBR 12909 is a synthetic compound classified as a selective dopamine reuptake inhibitor (SDRI). [, ] SDRIs are a class of drugs known to increase extracellular dopamine levels in the brain, an effect implicated in various neurological and psychiatric conditions. [, ] In research, GBR 12909 serves as a valuable tool for investigating the role of dopamine in various behavioral and physiological processes. [, ]
GBR 12909 exerts its pharmacological effects by selectively inhibiting the dopamine transporter (DAT). [, ] The DAT is responsible for removing dopamine from the synapse, thereby terminating its signaling. By blocking DAT, GBR 12909 increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission. [, ]
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2